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Compound of Interest

Compound Name: Ascomycin

Cat. No.: B1665279

Introduction: Ascomycin, also known by its designations FK520, Immunomycin, and FR-
900520, is a 23-membered macrocyclic polyketide with potent immunosuppressive properties.
[1][2][3] Originally isolated from the fermentation broth of the soil bacterium Streptomyces
hygroscopicus, Ascomycin is a structural analog of Tacrolimus (FK506), differing by an ethyl
group at position 21 instead of an allyl group.[4][5] Its significant biological activities, including
antifungal and antimalarial properties, have made it a subject of intense research and a
valuable precursor for the semi-synthesis of other therapeutic agents, such as pimecrolimus.[2]
[6] This guide provides an in-depth overview of its chemical structure, biosynthetic origins,
mechanism of action, and the experimental protocols central to its study.

Chemical Identity and Physicochemical Properties

The unique macrocyclic structure of Ascomycin dictates its chemical behavior and biological
function. It is characterized by a complex array of stereocenters and functional groups,
including hydroxyls, methoxy groups, and a distinctive pipecolate moiety incorporated into the
macrolactone ring.

Table 1: Chemical Identifiers for Ascomycin (FK520)
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Identifier

Value

Citation

Molecular Formula

Ca3HeoNO12

[1]141[7]

Molecular Weight

792.01 g/mol

[41051[7]

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,
21S,23S,24R,25S,27R)-17-
ethyl-1,14-dihydroxy-12-[(E)-1-
[(AR,3R,4R)-4-hydroxy-3-
methoxycyclohexyl]prop-1-en-
2-yl]-23,25-dimethoxy-
13,19,21,27-tetramethyl-11,28-
dioxa-4-
azatricyclo[22.3.1.04,°Joctacos-
18-ene-2,3,10,16-tetrone

[1]

CAS Number

104987-12-4

(410518l

SMILES String

CC[C@@H]1/C=C(/C--
INVALID-LINK--
(C(=0)C(=0)N3CCCC[C@H]3
C(=0)O--INVALID-LINK--
0)C)/C(C)=C/[C@@H]4CC--
INVALID-LINK----INVALID-
LINK--
OC)C)OC)C)C">C@@HC

[4]

InChl Key

ZDQSOHOQTUFQEM-
NURRSENYSA-N

(410711

Table 2: Physicochemical Properties of Ascomycin

(FK520)
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Property

Details

Citation

Appearance

White to off-white
powder/crystalline solid.

[4]

Solubility

Soluble in DMSO (= 45
mg/mL), ethanol (= 39.6
mg/mL with warming), and
methanol (10 mg/mL).

[516][8][10]

Storage

Store lyophilized powder
desiccated at -20°C for long-
term stability (= 4 years). In
solution, store at -20°C for up
to 3 months or at -80°C for up
to 2 years. Avoid multiple

freeze-thaw cycles.

[2]14](5](8]

Biosynthesis of Ascomycin

Ascomycin is a secondary metabolite produced by Streptomyces hygroscopicus through a
complex biosynthetic pathway. The macrocyclic core is assembled by a Type | polyketide
synthase (PKS) system. The starter unit for this assembly is (4R,5R)-4,5-dihydroxycyclohex-1-
enecarboxylic acid, which is derived from the primary metabolite chorismate, a key
intermediate in the shikimate pathway.[1] The PKS modules then catalyze the sequential

condensation of extender units, primarily malonyl-CoA, methylmalonyl-CoA, and one unit of
ethylmalonyl-CoA, which provides the characteristic ethyl side chain at C21.[5][7][9]
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Figure 1. Simplified biosynthetic pathway of Ascomycin (FK520).
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Mechanism of Action

The immunosuppressive effect of Ascomycin is initiated by its passive diffusion into
lymphocytes, where it binds with high affinity to the intracellular immunophilin, FK506-binding
protein 12 (FKBP12).[5][9] This Ascomycin-FKBP12 complex does not directly inhibit T-cell
signaling. Instead, it acquires a conformation that allows it to bind to and inhibit the calcium-
and calmodulin-dependent serine/threonine phosphatase, calcineurin.[6][9] The inhibition of
calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a
key transcription factor.[5][9] Consequently, NFAT cannot translocate to the nucleus, leading to
the downregulation of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2),
which is crucial for T-cell proliferation and activation.[3]
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Figure 2. Mechanism of action of Ascomycin (FK520).

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b1665279?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

ble 3: Bioloaical Activity of 2 in (EK520)

Assay ICso0 Value Target/System Citation
Calcineurin

Phosphatase 49 nM Purified Calcineurin [9][10][11]
Inhibition

Mixed Lymphocyte

0.55 nM Mouse Splenocytes 2][8][11
Reaction (MLR) P Y 2l
P. falciparum FKBP35 Recombinant
o 0.52 uM
Inhibition PfFKBP35

Experimental Protocols
Protocol 1: Isolation and Purification from S.
hygroscopicus Fermentation Broth

This protocol is adapted from common methods for natural product extraction from
actinomycetes.[3][9]

o Fermentation: Cultivate Streptomyces hygroscopicus in a suitable production medium (e.g.,
seed medium followed by fermentation medium) under optimal conditions (e.g., 28-30°C,
200-250 rpm) for 7-10 days.[12]

e Harvesting: Separate the mycelia from the fermentation broth via centrifugation (e.g., 8,000 x
g for 15 min) or filtration.

e Extraction:

o Suspend the mycelial cake in an organic solvent such as ethanol or acetone and perform
extraction, potentially aided by sonication for 30 minutes to ensure cell lysis.[3][9]

o Alternatively, perform a liquid-liquid extraction. After separating the mycelia, extract the
broth with an equal volume of a water-immiscible solvent like butyl acetate. Repeat the
extraction twice.[3]
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» Concentration: Combine the organic extracts and concentrate them under reduced pressure
using a rotary evaporator until a viscous residue is obtained.

» Solvent Partitioning:
o Resuspend the residue in a solvent like butyl acetate.

o Wash the organic phase sequentially with saturated sodium bicarbonate solution and then
with saturated sodium chloride (brine) solution to remove acidic and water-soluble
impurities.[3]

o Dry the organic phase over anhydrous sodium sulfate and concentrate again to a thick oil.

o Chromatography (Optional): For higher purity, the crude extract can be subjected to column
chromatography. A common approach is silica gel chromatography, eluting with a gradient of
solvents such as hexane and ethyl acetate. Fractions are collected and analyzed by TLC or
HPLC.

o Crystallization:

o Dissolve the concentrated, semi-purified extract in a minimal amount of a suitable solvent
system, such as methyl tert-butyl ether.[3]

o Slowly add an anti-solvent like n-hexane while stirring to induce
precipitation/crystallization. Adding n-hexane helps to remove oily impurities.[3]

o Allow crystallization to proceed at a low temperature (e.g., 0-5°C) for 40-48 hours.[3]

o Final Product: Collect the crystals by filtration, wash with a small amount of cold anti-solvent,
and dry under vacuum at 45-50°C to yield purified Ascomycin.[3]

Protocol 2: Structural Characterization by NMR and
Mass Spectrometry

o Sample Preparation: Dissolve a purified sample of Ascomycin (1-5 mg) in a suitable
deuterated solvent (e.g., CDCIs, CD30D) for NMR analysis or in a high-purity solvent like
methanol or acetonitrile for MS analysis.
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e Mass Spectrometry (MS):

o Perform analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an
electrospray ionization (ESI) source.[13]

o Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 pum).[9]

o Elute with a gradient of water and acetonitrile, both often containing 0.1% formic acid to

aid ionization.

o Acquire high-resolution mass spectra to confirm the elemental composition (CazHeaNO12)
by comparing the observed m/z with the calculated value.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Acquire standard 1D spectra (*H and 13C) to observe characteristic chemical shifts.[13][14]

o Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and
proton-carbon correlations, which are essential for assigning signals to specific atoms
within the complex macrocyclic structure.[10][14]

o For detailed conformational analysis, especially when bound to its target protein,
advanced techniques like 13C-edited 3D HMQC-NOESY can be employed on isotopically
labeled samples.[14]

Protocol 3: Calcineurin Phosphatase Inhibition Assay
(Colorimetric)

This protocol measures the phosphatase activity of calcineurin by quantifying the release of
free phosphate from a specific substrate.[15]

o Reagent Preparation:
o Assay Buffer: 20 mM Tris, 100 mM NacCl, 10 mM MgClz, 0.1 mM CacClz, pH 7.5.
o Substrate: RIl phosphopeptide, a specific substrate for calcineurin.

o Enzyme: Recombinant human calcineurin, activated with Calmodulin.
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o Inhibitor: Ascomycin (FK520) dissolved in DMSO, along with recombinant FKBP12.

o Detection Reagent: Malachite Green solution to detect free phosphate.

e Assay Procedure (96-well plate format):

o To appropriate wells, add Assay Buffer, FKBP12, and varying concentrations of
Ascomycin (or DMSO as a vehicle control).

o Add the activated calcineurin enzyme to all wells except the "no enzyme" background
controls.

o Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the
enzyme complex.

o Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
o Incubate at 30°C for a defined period (e.g., 20-30 minutes).

o Terminate the reaction by adding the Malachite Green reagent. This reagent will form a
colored complex with the free phosphate released by the enzyme.

o Data Analysis:

[e]

Measure the absorbance at ~620 nm using a microplate reader.

(¢]

Subtract the background absorbance (no enzyme) from all readings.

[¢]

Calculate the percentage of inhibition for each Ascomycin concentration relative to the
vehicle control (0% inhibition).

[¢]

Plot the percent inhibition against the logarithm of the Ascomycin concentration and fit
the data to a dose-response curve to determine the ICso value.

Protocol 4: Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR assay measures the ability of an immunosuppressant to inhibit T-cell
proliferation in response to allogeneic stimulation.[16][17]
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e Cell Preparation:

o Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy, unrelated
donors (Donor A: Responder; Donor B: Stimulator) using density gradient centrifugation
(e.g., Ficoll-Paque).

o Inactivate the stimulator cells (Donor B) by treating them with Mitomycin C (e.g., 25-50
pg/mL for 30 min) or by irradiation. This prevents them from proliferating but preserves
their ability to stimulate the responder cells. Wash the cells thoroughly to remove
Mitomycin C.[16][17]

o Co-culture Setup (96-well plate format):

[¢]

Plate the responder cells (Donor A) at a fixed concentration (e.g., 1 x 10° cells/well).

[e]

Add the treated stimulator cells (Donor B) at the same concentration (1:1 ratio).

o

Add serial dilutions of Ascomycin (or vehicle control) to the co-cultures. Include wells with
responder cells alone (negative control) and responder cells with a mitogen like PHA
(positive control).

[e]

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

e Proliferation Measurement:

o On the final day of incubation, add a proliferation marker, such as [3H]-thymidine or BrdU,
to each well.

o Incubate for an additional 18-24 hours to allow for incorporation into the DNA of
proliferating cells.

o Harvest the cells and measure the incorporated radioactivity (for [3H]-thymidine) using a
scintillation counter or the incorporated BrdU using an ELISA-based colorimetric assay.

o Data Analysis:

o Calculate the percentage of inhibition of proliferation for each Ascomycin concentration
compared to the vehicle-treated co-culture.
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o Determine the ICso value by plotting the percent inhibition versus the log of the inhibitor
concentration.

1. Fermentation
(S. hygroscopicus)

2. Extraction
(Solvent, Sonication)

3. Purification
(Partitioning, Crystallization)

Pure Ascomycin (FK520)

NMR & LC-MS Calcineurin Inhibition Mixed Lymphocyte Reaction
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Figure 3. General experimental workflow for Ascomycin research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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